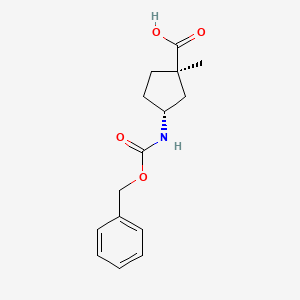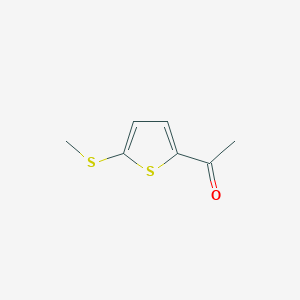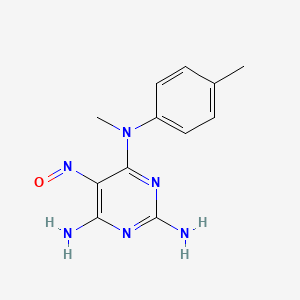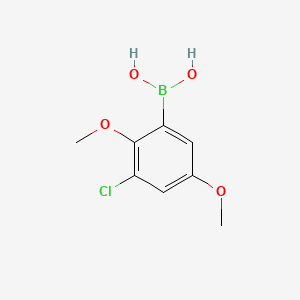
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl ring, such as 2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Borylation: The phenyl ring undergoes borylation using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or specific catalysts can facilitate this reaction.
Major Products:
Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura cross-coupling.
Phenol: From oxidation.
Hydrocarbon: From protodeboronation.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, which facilitates the transfer of the boronic acid group to the electrophilic partner. The trifluoromethyl and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the fluoro, methoxymethoxy, and trifluoromethyl substituents.
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the methoxymethoxy group.
(3-Methoxymethoxy-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the fluoro substituent.
Uniqueness: The presence of the trifluoromethyl, fluoro, and methoxymethoxy groups in (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound for specific synthetic applications where these substituents can enhance reactivity or selectivity.
Eigenschaften
Molekularformel |
C9H9BF4O4 |
|---|---|
Molekulargewicht |
267.97 g/mol |
IUPAC-Name |
[2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-5(9(12,13)14)2-3-6(7(8)11)10(15)16/h2-3,15-16H,4H2,1H3 |
InChI-Schlüssel |
BNAGJVVEEQAJSV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)OCOC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


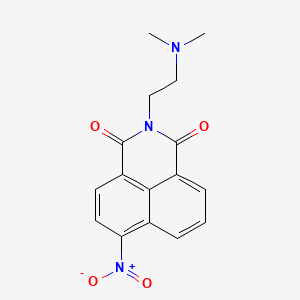


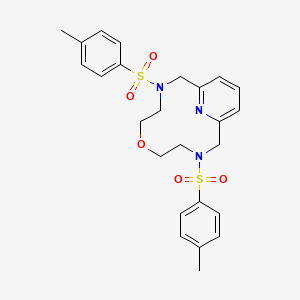
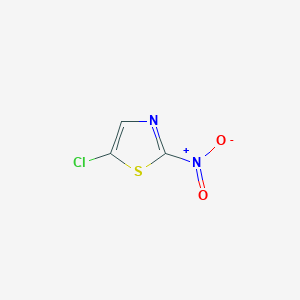
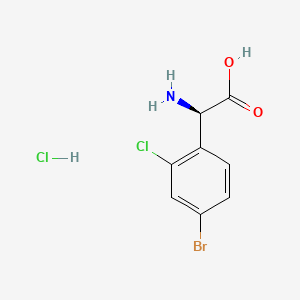
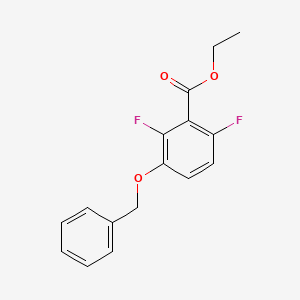
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
